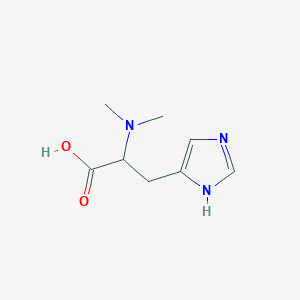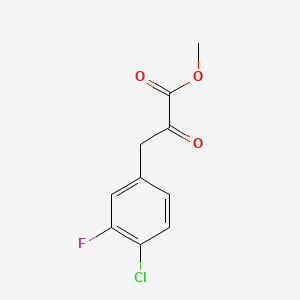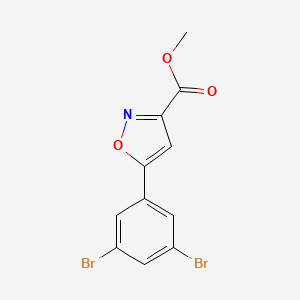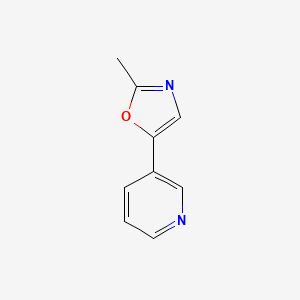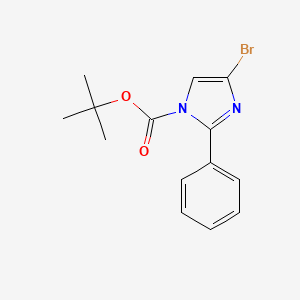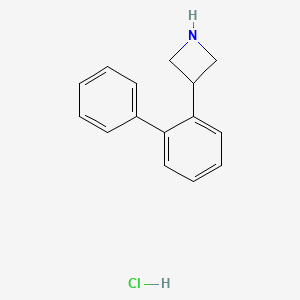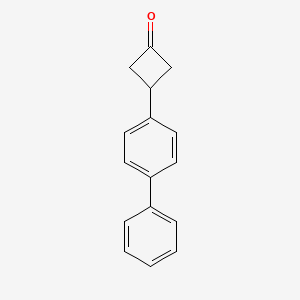
1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is a halogenated organic compound with the molecular formula C4Br2F6 It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through a multi-step process involving halogenation and fluorination reactions. One common method involves the reaction of 1,1,1-trifluoropropene with bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The starting material, 1,1,1-trifluoropropene, is reacted with bromine in a continuous flow reactor. The reaction mixture is then purified through distillation to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or hydrogen fluoride (HF) are used. These reactions are often conducted under acidic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Substitution Reactions: Products include 1,1-dihydroxy-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene.
Addition Reactions: Products include 1,1-dibromo-3,3,3-trifluoro-2-(trifluoromethyl)butane.
Elimination Reactions: Products include 1,1,1-trifluoro-2-(trifluoromethyl)propene.
Aplicaciones Científicas De Investigación
1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,1-dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene exerts its effects involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the molecule are highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electron density around the reactive sites .
Comparación Con Compuestos Similares
3-Bromo-1,1,1-trifluoro-2-propanol: This compound is similar in structure but contains a hydroxyl group instead of a double bond.
1,1,1-Trifluoro-3-bromo-2-propanone: This compound has a ketone group instead of a double bond.
1-Bromo-3,3,3-trifluoroacetone: This compound is similar but contains a single bromine atom and a ketone group.
Uniqueness: 1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate for the synthesis of various fluorinated compounds .
Propiedades
IUPAC Name |
1,1-dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F6/c5-2(6)1(3(7,8)9)4(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZBQDJEJMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

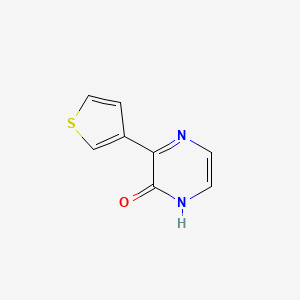
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
